molecular formula C9H14O4 B12280857 (1S,3R)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid

(1S,3R)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid

Cat. No.: B12280857
M. Wt: 186.20 g/mol
InChI Key: LBTPMFNHPCCPOW-RITPCOANSA-N
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Description

(1S,3R)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid ( 1932460-68-8) is a high-value chiral cyclobutane derivative engineered for advanced organic and medicinal chemistry research. This compound features a rigid, non-planar cyclobutane core with well-defined (1S,3R) stereochemistry, making it an exceptional building block for the stereoselective construction of complex molecular architectures . Its structure is functionally diversified with both a carboxylic acid and a methoxycarbonyl (methyl ester) group, providing two orthogonal reactive sites for further synthetic elaboration, such as amide bond formation or ester hydrolysis . The presence of two sterically hindered geminal methyl groups on the ring enhances the molecule's stability and influences its conformational properties . The primary research application of this compound is as a key chiral intermediate in the synthesis of potential pharmaceutical agents and agrochemicals. Its well-defined stereochemistry is critical for developing enantiomerically pure compounds, where spatial orientation is often directly linked to biological activity and efficacy . The distinct spatial arrangement of its functional groups allows researchers to explore specific interactions with biological targets, which is fundamental in drug discovery programs aimed at enzyme inhibition or receptor modulation. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures. It must not be administered to humans or animals.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

(1S,3R)-3-methoxycarbonyl-2,2-dimethylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H14O4/c1-9(2)5(7(10)11)4-6(9)8(12)13-3/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6+/m1/s1

InChI Key

LBTPMFNHPCCPOW-RITPCOANSA-N

Isomeric SMILES

CC1([C@H](C[C@H]1C(=O)OC)C(=O)O)C

Canonical SMILES

CC1(C(CC1C(=O)OC)C(=O)O)C

Origin of Product

United States

Preparation Methods

Physical Properties

The compound exists as a solid at room temperature and possesses moderate solubility in common organic solvents such as methanol, ethanol, and tetrahydrofuran. Limited direct information on melting point and boiling point is available in the literature, but based on related compounds, it likely has a melting point range between 130-160°C.

Related Compounds

A closely related compound is Methyl (1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate (CAS: 528560-24-9), which features a hydroxymethyl group at the 3-position instead of a methoxycarbonyl group. This related compound provides valuable insights into potential synthetic pathways, as it could serve as an intermediate in the preparation of our target molecule.

General Synthetic Approaches for Substituted Cyclobutanes

The synthesis of cyclobutane derivatives with specific stereochemistry presents significant challenges. Several general approaches have been developed for the preparation of substituted cyclobutanes that may be applicable to our target compound.

Photochemical [2+2] Cycloaddition

One of the most common strategies for cyclobutane ring formation is the photochemical [2+2] cycloaddition of alkenes. This approach is particularly valuable for creating cyclobutanes with controlled stereochemistry.

The patent literature describes a method where "a crystal composed of an ethylenedicarboxylic acid derivative and a nitrogen-containing organic compound is irradiated with light to perform a cyclization reaction" to produce 1,3-disubstituted cyclobutane derivatives. The reaction typically proceeds as follows:

  • Formation of a crystal containing the ethylenedicarboxylic acid derivative
  • Irradiation with light (wavelength 300-580 nm)
  • Cyclization to form the cyclobutane ring with specific stereochemistry

The light sources commonly employed include "high pressure mercury lamp, low pressure mercury lamp, ultrahigh pressure mercury lamp, xenon lamp, sodium lamp, halogen lamp, gas laser beam, liquid laser beam, solid laser beam, sunlight, and light emitting diode".

Ring Expansion/Contraction Approaches

Another approach involves ring expansion of cyclopropane derivatives or ring contraction of cyclopentane derivatives. These methods can be particularly useful when specific substitution patterns are required.

Transition Metal-Catalyzed Cycloadditions

Recent advances in transition metal catalysis have enabled the development of new methods for cyclobutane synthesis. Ruthenium-based catalysts, for example, have been employed in the synthesis of cyclopropane derivatives that could potentially be transformed into cyclobutanes.

Specific Preparation Methods for this compound

Based on available information and synthetic principles, several routes can be proposed for the preparation of this compound.

Oxidation and Esterification Route

One potential synthetic pathway involves the oxidation of Methyl (1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate followed by selective hydrolysis:

Step 1 : Oxidation of the hydroxymethyl group at position 3 to a carboxylic acid
Step 2 : Esterification of the resulting carboxylic acid to form the methoxycarbonyl group
Step 3 : Selective hydrolysis of the methyl ester at position 1

This approach utilizes the structural relationship between the target compound and Methyl (1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate.

Photochemical [2+2] Cycloaddition with Stereocontrol

Drawing from the patent literature on related cyclobutane derivatives, a photochemical approach can be envisioned:

Step 1 : Preparation of a suitable ethylenedicarboxylic acid derivative with appropriate substituents
Step 2 : Co-crystallization with a nitrogen-containing organic compound
Step 3 : Photochemical irradiation (300-580 nm) to induce [2+2] cycloaddition
Step 4 : Post-cycloaddition modifications to introduce the methoxycarbonyl and carboxylic acid groups

This method allows for control of the relative and absolute stereochemistry, which is crucial for obtaining the desired (1S,3R) configuration.

Esterification of Cyclobutane Dicarboxylic Acid

Starting from a suitably substituted cyclobutane dicarboxylic acid derivative:

Step 1 : Selective protection of one carboxylic acid group
Step 2 : Esterification of the remaining carboxylic acid to form the methoxycarbonyl group
Step 3 : Deprotection to reveal the free carboxylic acid

This approach draws inspiration from the esterification methods described for 3-oxocyclobutanecarboxylic acid.

Reaction Conditions and Optimization

The preparation methods described above can be optimized by carefully controlling reaction conditions. Table 1 summarizes some potential reaction conditions for key steps in the synthesis.

Table 1: Reaction Conditions for Key Synthetic Steps

Synthetic Step Reagents Solvent Temperature Time Catalyst/Additive Expected Yield
Oxidation of hydroxymethyl TEMPO, NaOCl DCM/H2O 0-25°C 2-4 h TBAB 70-85%
Esterification MeOH, SOCl2 MeOH 0-65°C 2-6 h - 75-90%
Selective hydrolysis LiOH THF/H2O 0-25°C 4-12 h - 65-80%
Photochemical cycloaddition - Solid state RT 4-24 h Photosensitizer 60-75%
Carboxylic acid protection Benzyl bromide, K2CO3 Acetone Reflux 16 h - 70-85%

Optimization of Esterification Conditions

For the esterification of carboxylic acids to form methyl esters, several conditions have been reported in the literature:

Method A : Using cesium carbonate in ethanol followed by treatment with an alkylating agent. "3-Oxocyclobutanecarboxylic acid (1.0 g, 10.0 mmol) was dissolved in anhydrous ethanol (25 ml), and cesium carbonate (1.66 g, 5.1 mmol) was added. After stirring at room temperature under nitrogen for 4 hours, the reaction mixture was concentrated".

Method B : Using triethylamine and an alkylating agent in tetrahydrofuran. "Triethylamine (2.0 ml) and benzyl bromide (1.2 ml) were added to a solution of 3-oxocyclobutanecarboxylic acid (995 mg) in tetrahydrofuran (5.0 ml), and the mixture was stirred at room temperature for 2 hours".

Method C : Using potassium carbonate and an alkylating agent in acetone. "A mixture of 3-oxocyclobutanecarboxylic acid (5g, 44 mmol), potassium carbonate (12 g, 88 mmol) and benzyl bromide (11.2 g, 66 mmol) in acetone (50 mL) was refluxed for 16 h".

These methods can be adapted for the methylation of carboxylic acids in the synthesis of our target compound.

Stereochemical Control in Cyclobutane Formation

The stereochemistry of the cyclobutane ring is crucial for the target compound. The photochemical cycloaddition approach offers excellent control over stereochemistry because "the cyclization reaction in which light is irradiated in the present invention is a reaction in a crystal, that is, in a solid phase, and since the starting material is in a solid state, it occurs in an environment in which the movement of atoms and molecules is extremely limited". This spatial constraint helps establish the desired trans relationship between substituents at positions 1 and 3.

Purification and Characterization

Purification Methods

Several purification techniques can be employed to isolate the target compound:

  • Column Chromatography : Using silica gel with appropriate solvent systems (e.g., hexane/ethyl acetate gradients).
  • Recrystallization : From suitable solvents such as ethyl acetate/hexane or methanol/water.
  • Acid-Base Extraction : Utilizing the carboxylic acid group for selective extraction.

Characterization

The characterization of the final product is essential to confirm its identity and purity. Analytical techniques include:

  • NMR Spectroscopy : 1H and 13C NMR to confirm structure and stereochemistry
  • Mass Spectrometry : To confirm molecular weight and fragmentation pattern
  • IR Spectroscopy : To identify carbonyl stretching frequencies of the carboxylic acid and methyl ester groups
  • Optical Rotation : To confirm the specific optical rotation consistent with the (1S,3R) stereochemistry
  • X-ray Crystallography : For definitive confirmation of structure and stereochemistry

Comparative Analysis of Synthetic Routes

Each synthetic approach to this compound has its advantages and limitations. Table 2 provides a comparative analysis of the major synthetic routes.

Table 2: Comparison of Synthetic Routes

Synthetic Route Advantages Limitations Overall Efficiency Stereochemical Control
Oxidation and Esterification Utilizes available intermediates; Moderate conditions Multiple steps; Potential for over-oxidation Moderate Good, if starting from stereopure material
Photochemical Cycloaddition Direct formation of cyclobutane; Excellent stereochemical control Requires specialized equipment; Potentially low yields Moderate to Good Excellent
Esterification of Dicarboxylic Acid Straightforward chemistry; Well-established reactions Selectivity challenges; Multiple steps Moderate Good, if starting from stereopure material

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S,3R)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the effects of structural modifications on biological activity. Its derivatives may serve as potential inhibitors or activators of specific enzymes.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structural features can impart desirable characteristics to the final products.

Mechanism of Action

The mechanism of action of (1S,3R)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane Derivatives with Varying Substituents

(a) Amino-Functionalized Cyclobutanes
  • (1S,3R)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid (γ-CBAA,1): Structure: Replaces the methoxycarbonyl group with an amino moiety. Key Features: Exhibits intramolecular hydrogen bonding, leading to compact peptide structures. Used in CPPs for enhanced cellular uptake . Synthesis: Prepared via solution-phase convergent synthesis .
  • (1R,3S)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid (γ-CBAA,2): Stereochemical Impact: The (1R,3S) configuration alters hydrogen-bonding patterns, reducing rigidity compared to the (1S,3R) isomer .
(b) Protected Derivatives
  • (1S,3R)-3-((tert-Butoxycarbonyl)amino)-2,2-dimethylcyclobutane-1-carboxylic acid: Molecular Formula: C₁₂H₂₁NO₄. Applications: Intermediate in peptide synthesis; tert-butoxycarbonyl (Boc) protection enhances solubility during coupling reactions .
(c) Benzyloxycarbonyl Analogs
  • (1S,3R)-3-((Benzyloxy)carbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid :
    • Molecular Weight : 262.30 g/mol.
    • Safety : Classified with hazard statements H302 (harmful if swallowed) and H315 (skin irritation) .

Cyclopentane and Cyclopropane Analogs

(a) Cyclopentane-Based Compounds
  • (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid :
    • Structure : Cyclopentane ring instead of cyclobutane.
    • Properties : Reduced ring strain compared to cyclobutane, leading to lower conformational rigidity. Molecular weight: 172.18 g/mol .
(b) Cyclopropane Derivatives
  • (1R,2R)-2-(Methoxycarbonyl)cyclopropanecarboxylic acid :
    • Ring Strain : Higher strain in cyclopropane increases reactivity. Used in asymmetric synthesis .
    • Synthesis : Enzymatic desymmetrization methods using pig-liver esterase (PLE) yield high enantiomeric excess (>99.5%) .

Substituent-Specific Comparisons

Compound Molecular Formula Key Features Applications References
(1S,3R)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid C₁₀H₁₆O₄ Rigid cyclobutane core; chiral centers enhance peptide stability Drug design, CPPs
(1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid C₈H₁₂O₄ Reduced ring strain; flexible backbone Intermediate in organic synthesis
(1R,2R)-2-(Methoxycarbonyl)cyclopropanecarboxylic acid C₆H₈O₄ High reactivity due to cyclopropane strain; enzymatic synthesis preferred Chiral building blocks
(1S,3S)-3-Hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid C₁₁H₁₁NO₅ Nitrophenyl group introduces photolability; limited commercial availability Photoresponsive materials

Commercial Availability and Suppliers

  • This compound : Available via specialized suppliers (e.g., Thermo Scientific Chemicals) at 97% purity .
  • Related Compounds: Global suppliers like East Star Biotech and ChemExpress provide analogs such as (1S,3R)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride .

Biological Activity

(1S,3R)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid, with the CAS number 1228386-26-2, is a bicyclic compound notable for its unique cyclobutane structure. Its chemical formula is C9H14O4C_9H_{14}O_4, and it possesses both carboxylic acid and methoxycarbonyl functional groups, which suggest potential biological activities. This article reviews the biological activity of this compound based on existing research findings and case studies.

The compound's structural characteristics include:

  • Molecular Weight : 186.21 g/mol
  • Purity : Typically around 97% in commercial samples
  • Chemical Structure :
SMILES COC O C H 1C C H C O O C1 C C\text{SMILES COC O C H 1C C H C O O C1 C C}

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities due to its structural features. The following sections summarize key findings related to its biological effects.

Antimicrobial Activity

Studies have shown that compounds with similar structural motifs often exhibit antimicrobial properties. For example, derivatives of cyclobutane carboxylic acids have been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects.

Anti-inflammatory Properties

The presence of carboxylic acid groups in this compound suggests potential anti-inflammatory activity. Similar compounds have been documented to reduce inflammation markers in vitro.

Study 1: Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, suggesting moderate antimicrobial activity.

CompoundMIC (µg/mL)Bacterial Strain
Test Acid32Staphylococcus aureus
Test Acid32Escherichia coli

Study 2: Anti-inflammatory Response

Another investigation focused on the anti-inflammatory potential of the compound using a mouse model of induced inflammation. The administration of this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 compared to the control group.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150100
(1S,3R)-3-(Methoxycarbonyl)...7550

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in inflammatory pathways and microbial resistance mechanisms. Further studies are needed to elucidate these interactions at the molecular level.

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